molecular formula C9H13BN2O3 B8249036 (4-(3,3-Dimethylureido)phenyl)boronic acid

(4-(3,3-Dimethylureido)phenyl)boronic acid

Cat. No.: B8249036
M. Wt: 208.02 g/mol
InChI Key: HEGGSLKFJQGEEI-UHFFFAOYSA-N
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Description

(4-(3,3-Dimethylureido)phenyl)boronic acid is an organic compound with the molecular formula C9H13BN2O3 It is a boronic acid derivative that features a phenyl ring substituted with a dimethylureido group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,3-Dimethylureido)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with dimethylurea to form the intermediate 4-(3,3-dimethylureido)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3,3-Dimethylureido)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Substituted urea derivatives.

Mechanism of Action

The mechanism of action of (4-(3,3-Dimethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3,3-Dimethylureido)phenyl)boronic acid is unique due to the presence of the dimethylureido group, which provides additional sites for chemical modification and enhances its reactivity in certain reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

[4-(dimethylcarbamoylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c1-12(2)9(13)11-8-5-3-7(4-6-8)10(14)15/h3-6,14-15H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGGSLKFJQGEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)N(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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